molecular formula C20H13NO3 B078242 1-Anilino-4-hydroxyanthraquinone CAS No. 12217-94-6

1-Anilino-4-hydroxyanthraquinone

Cat. No.: B078242
CAS No.: 12217-94-6
M. Wt: 315.3 g/mol
InChI Key: ZNQIAQXHADXXQI-UHFFFAOYSA-N
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Description

1-Anilino-4-hydroxyanthraquinone is an organic compound with the molecular formula C20H13NO3. It is a derivative of anthraquinone, characterized by the presence of an anilino group at the 1-position and a hydroxy group at the 4-position. This compound is known for its vibrant color properties and is used in various industrial applications, including dyes and pigments .

Preparation Methods

The synthesis of 1-anilino-4-hydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with aniline. One common method includes heating quinizarin with aniline in the presence of a condensation agent such as N-methyl-2-pyrrolidone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods often employ continuous-flow techniques to enhance efficiency and yield. For instance, the ammonolysis of 1-nitroanthraquinone at high temperatures in a continuous-flow reactor has been shown to produce this compound with high yield and purity .

Chemical Reactions Analysis

1-Anilino-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in dye synthesis.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Anilino-4-hydroxyanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 1-anilino-4-hydroxyanthraquinone is primarily attributed to its ability to interact with DNA and inhibit the function of DNA topoisomerases. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties contribute to its therapeutic effects by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

1-Anilino-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives such as:

    1-Hydroxyanthraquinone: Lacks the anilino group, making it less versatile in substitution reactions.

    1-Amino-4-hydroxyanthraquinone: Similar structure but with an amino group instead of an anilino group, leading to different reactivity and applications.

    1,4-Dihydroxyanthraquinone (Quinizarin): The parent compound used in the synthesis of this compound.

The uniqueness of this compound lies in its combination of anilino and hydroxy groups, which confer distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-anilino-4-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIAQXHADXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066477
Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Molecular Weight

315.3 g/mol
Source PubChem
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CAS No.

19286-75-0, 12237-62-6
Record name Disperse Violet 27
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Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Record name Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts
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Record name 1-anilino-4-hydroxyanthraquinone
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Record name 1-HYDROXY-4-ANILINOANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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